Cas no 2167399-46-2 (4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine)

4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine structure
2167399-46-2 structure
Product Name:4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine
CAS No:2167399-46-2
MF:C13H23NO
MW:209.327823877335
CID:5921770
PubChem ID:165841838
Update Time:2025-10-11

4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine
    • 2167399-46-2
    • EN300-1278675
    • 4-methyl-hexahydro-3'H-spiro[cyclohexane-1,2'-cyclopenta[e][1,3]oxazine]
    • Inchi: 1S/C13H23NO/c1-10-5-7-13(8-6-10)14-9-11-3-2-4-12(11)15-13/h10-12,14H,2-9H2,1H3
    • InChI Key: YMRCDUXCYPBPLZ-UHFFFAOYSA-N
    • SMILES: O1C2CCCC2CNC21CCC(C)CC2

Computed Properties

  • Exact Mass: 209.177964357g/mol
  • Monoisotopic Mass: 209.177964357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 21.3Ų

4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine Pricemore >>

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Additional information on 4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine

Introduction to 4-Methyl-Hexahydro-3'H-Spirocyclohexane-1,2'-Cyclopentae1,3oxazine (CAS No. 2167399-46-2)

4-Methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine (CAS No. 2167399-46-2) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are characterized by a central spiro atom connecting two rings. The spirocyclic structure provides a rigid and conformationally constrained framework, making it an attractive scaffold for the design and synthesis of bioactive molecules.

The chemical structure of 4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine consists of a hexahydrospirocyclohexane ring fused with a cyclopentae1,3oxazine ring. The presence of the methyl group at the 4-position adds steric hindrance and influences the overall conformational flexibility of the molecule. This structural complexity contributes to its potential as a lead compound in drug discovery and development.

Recent studies have explored the biological activities of 4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine. One notable area of research is its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, preliminary in vitro studies have shown that this compound exhibits selective inhibition of certain kinases, which are key targets in cancer therapy. The ability to modulate kinase activity makes it a promising candidate for further investigation in oncology.

In addition to its potential as an enzyme inhibitor, 4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine has also been evaluated for its anti-inflammatory properties. Inflammation is a critical component in many chronic diseases, including arthritis and neurodegenerative disorders. Studies have demonstrated that this compound can effectively reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential therapeutic use in inflammatory conditions.

The pharmacokinetic properties of 4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine have also been investigated to assess its suitability as a drug candidate. Preliminary data indicate that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These properties are crucial for ensuring that the compound can reach its intended target site and exert its therapeutic effects without causing significant side effects.

To further enhance the therapeutic potential of 4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine, researchers are exploring various structural modifications. These modifications aim to optimize the compound's potency, selectivity, and pharmacokinetic properties. For example, introducing additional functional groups or altering the position of existing substituents can significantly impact the biological activity and physicochemical properties of the molecule.

The synthesis of 4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine has been achieved through a series of well-defined chemical reactions. The synthetic route involves multiple steps, including ring formation and functional group transformations. The efficiency and scalability of this synthetic method are critical for large-scale production and clinical development. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for synthesizing this compound.

Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates like 4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine. Preclinical studies have shown promising results, but further clinical trials are necessary to confirm these findings in human subjects. These trials will provide valuable data on the compound's safety profile, optimal dosing regimens, and overall therapeutic benefits.

In conclusion, 4-methyl-hexahydro-3'H-spirocyclohexane-1,2'-cyclopentae1,3oxazine (CAS No. 2167399-46-2) is a promising compound with diverse biological activities and favorable pharmacokinetic properties. Its unique spirocyclic structure makes it an attractive scaffold for drug discovery and development. Ongoing research continues to explore its potential applications in various therapeutic areas, including cancer therapy and inflammatory diseases. As more data becomes available from clinical trials and further studies, this compound may emerge as a valuable addition to the arsenal of therapeutic agents available for treating these conditions.

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